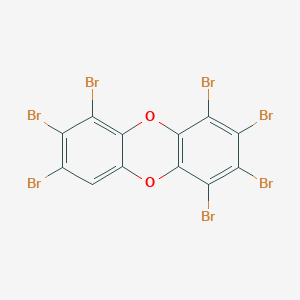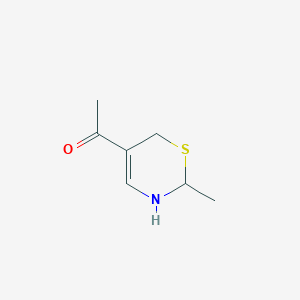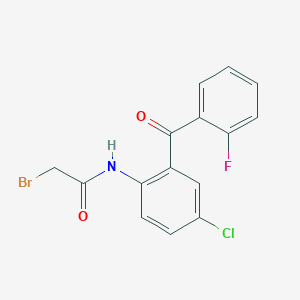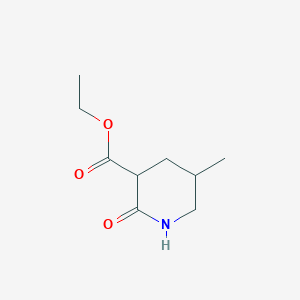![molecular formula C5H8O2 B019497 Bis[(2R)-oxirane-2-yl]methane CAS No. 109905-51-3](/img/structure/B19497.png)
Bis[(2R)-oxirane-2-yl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2R)-oxirane-2-yl]methane, commonly known as DMM, is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties. DMM is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.
Mecanismo De Acción
The mechanism of action of DMM involves the opening of the epoxide ring, which allows it to react with various nucleophiles. The reaction of DMM with nucleophiles leads to the formation of various compounds, including alcohols, amines, and carboxylic acids.
Efectos Bioquímicos Y Fisiológicos
DMM has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMM has several advantages for use in lab experiments, including its high reactivity, low toxicity, and easy availability. However, it also has some limitations, including its tendency to polymerize and its sensitivity to moisture.
Direcciones Futuras
There are several future directions for research involving DMM, including its use as a chiral building block in the synthesis of pharmaceuticals and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to explore the potential industrial applications of DMM and its derivatives.
In conclusion, Bis[(2R)-oxirane-2-yl]methane, or DMM, is a versatile organic compound with various scientific research applications. Its unique chemical properties make it a valuable tool in polymer chemistry, organic synthesis, and the production of epoxy resins. Further research is needed to explore its potential as a therapeutic agent and its industrial applications.
Métodos De Síntesis
DMM can be synthesized using various methods, including epoxidation of cis-cyclohexene oxide, epoxidation of trans-cyclohexene oxide, and epoxidation of 1,2-dihydroxybenzene. The most common method of synthesis involves the epoxidation of cis-cyclohexene oxide, which is catalyzed by a peracid.
Aplicaciones Científicas De Investigación
DMM has a wide range of scientific research applications, including its use as a cross-linking agent in polymer chemistry, as a solvent in organic synthesis, and as a reagent in the synthesis of chiral compounds. It is also used in the production of epoxy resins, which have various industrial applications, including coatings, adhesives, and composites.
Propiedades
Número CAS |
109905-51-3 |
|---|---|
Nombre del producto |
Bis[(2R)-oxirane-2-yl]methane |
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane |
InChI |
InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
HCPAOTGVQASBMP-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H](O1)C[C@@H]2CO2 |
SMILES |
C1C(O1)CC2CO2 |
SMILES canónico |
C1C(O1)CC2CO2 |
Sinónimos |
(R,R)-1,2,4,5-Diepoxypentane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
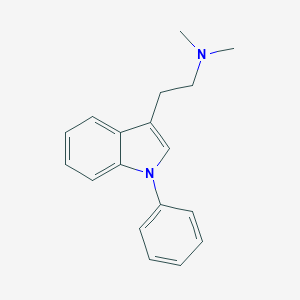
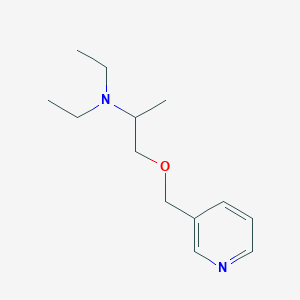
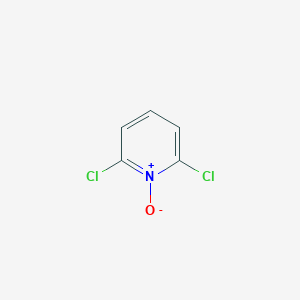
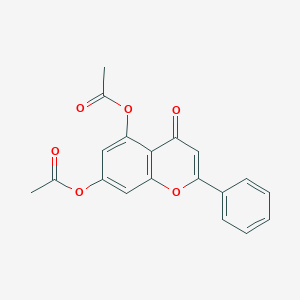
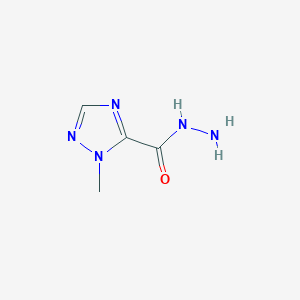
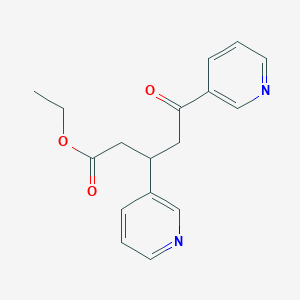
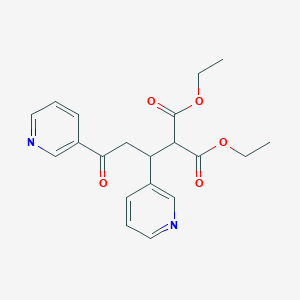
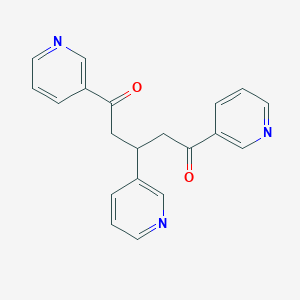
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)
